molecular formula C9H10O5 B607374 Ethyl 2,4,6-Trihydroxybenzoate CAS No. 90536-74-6

Ethyl 2,4,6-Trihydroxybenzoate

Cat. No. B607374
CAS RN: 90536-74-6
M. Wt: 198.17
InChI Key: UBOJATHNUASNAV-UHFFFAOYSA-N
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Description

Ethyl 2,4,6-Trihydroxybenzoate is a compound with the molecular formula C9H10O5 . It is also known as ETB and 2,4,6-Trihydroxybenzoic Acid Ethyl Ester . It has been identified as a dual-LXR modulator that regulates the expression of key genes in cholesterol homeostasis in multiple cells without inducing lipid accumulation in HepG2 cells .


Molecular Structure Analysis

The molecular structure of Ethyl 2,4,6-Trihydroxybenzoate consists of 9 carbon atoms, 10 hydrogen atoms, and 5 oxygen atoms . The InChI representation of the molecule is InChI=1S/C9H10O5/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,10-12H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2,4,6-Trihydroxybenzoate has a molecular weight of 198.17 g/mol . It has a Hydrogen Bond Donor Count of 3, a Hydrogen Bond Acceptor Count of 5, and a Rotatable Bond Count of 3 . Its Exact Mass and Monoisotopic Mass are both 198.05282342 g/mol .

Scientific Research Applications

  • LXR Agonist with Cholesterol Regulation Applications : ETB is identified as a novel liver X receptor (LXR) activator, isolated from Celtis biondii. It binds to and stimulates the transcriptional activity of LXR-α and LXR-β, leading to the suppression of cellular cholesterol accumulation and the transcriptional activation of LXR-α/-β-responsive genes. Notably, ETB does not induce lipogenic gene expression or cellular triglyceride accumulation in hepatocytes, suggesting its potential as a dual-LXR modulator for cholesterol homeostasis without causing lipid accumulation in HepG2 cells (Hoang et al., 2012).

  • Anticancer Activities : The synthesis and characterization of novel hydrazide-hydrazones derived from ethyl paraben, which includes Ethyl 2,4,6-Trihydroxybenzoate, have shown potential anticancer activity. These compounds were evaluated for cytotoxic activity on liver cancer cell lines, indicating that certain derivatives exhibit significant anticancer properties (Han et al., 2020).

  • Radiomodifying Agent : Ethyl 3, 4, 5-trihydroxybenzoate (a related compound) has been studied for its radiomodifying properties. It has been shown to inhibit NF-kB expression and maintain stable liver and kidney function markers post-irradiation in mice. It also crosses the blood-brain barrier and is distributed in liver and kidney tissues, suggesting its potential as a radiomodifying agent for clinical applications (Pandey et al., 2019).

  • Hydrotropic Agent for Drug Solubility : Sodium 2,4,6-trihydroxybenzoate, a salt form of Ethyl 2,4,6-Trihydroxybenzoate, has been used as a hydrotropic agent for enhancing the solubility of etoposide, an anticancer drug. It significantly increased the solubility of etoposide, although its own low solubility limits its use (Darwish et al., 1989).

properties

IUPAC Name

ethyl 2,4,6-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-2-14-9(13)8-6(11)3-5(10)4-7(8)12/h3-4,10-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBOJATHNUASNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40710717
Record name Ethyl 2,4,6-trihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,4,6-Trihydroxybenzoate

CAS RN

90536-74-6
Record name Ethyl 2,4,6-trihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40710717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
41
Citations
MH Hoang, Y Jia, H Jun, JH Lee, DH Lee… - Bioorganic & medicinal …, 2012 - Elsevier
The present study reports a novel liver X receptor (LXR) activator, ethyl 2,4,6-trihydroxybenzoate (ETB), isolated from Celtis biondii. Using a reporter gene assay, time-resolved …
Number of citations: 22 www.sciencedirect.com
M Sun, FR Gobu, D Pan, Y Li, K Gao - Journal of asian natural …, 2016 - Taylor & Francis
Two new acylphloroglucinol derivatives, 1-(hexanoyl)phloroglucinol-α-d-arabinopyranoside (1) and 1-(hexanoyl)phloroglucinol-β-d-glucopyranoside (2), along with two known ones, 1-(…
Number of citations: 11 www.tandfonline.com
N Slabbert - Plant Polyphenols: Synthesis, Properties, Significance, 1992 - Springer
Vegetable extract production in general has declined over the years as a result of decreased demand for vegetable-tanned leather. The use of wattle (mimosa) extract, however, has not …
Number of citations: 6 link.springer.com
MH Hoang, Y Jia, H Jun, JH Lee, BY Lee… - Journal of agricultural …, 2012 - ACS Publications
Fucosterol, a sterol that is abundant in marine algae, has hypocholesterolemic activity, but the mechanism underlying its effect is not clearly understood. Because data suggest that …
Number of citations: 78 pubs.acs.org
MH Hoang, Y Jia, JH Lee, Y Kim… - Journal of food …, 2019 - Wiley Online Library
In this paper, we studied the mechanism of the triglyceride (TG)‐lowering effect of kaempferol in vitro and in vivo. Kaempferol showed LXR agonistic activities without inducing TGs or …
Number of citations: 27 onlinelibrary.wiley.com
Q Zhang, Q Wang, S Chen - Journal of Pharmacy and …, 2023 - academic.oup.com
Objectives The genus Viola belongs to the family Violaceae, and the plants from this genus are essential folk herb medicine extensively used in many areas. The plants from the genus …
Number of citations: 3 academic.oup.com
Q Li, Y Wang, Y Mai, H Li, Z Wang, J Xu… - Journal of agricultural …, 2020 - ACS Publications
Onion is the most widely cultivated vegetable around the world. In this study, the isolation, concentration, quantification, and bioactivity evaluation of the phenolics in onion peels were …
Number of citations: 52 pubs.acs.org
C Huang - Journal of Integrative Medicine, 2014 - Elsevier
Nuclear receptor transcription factors are ligand-activated proteins that control various biological events from cell growth and development to lipid metabolism, and energy and glucose …
Number of citations: 47 www.sciencedirect.com
G Luo, M Zhou, Q Ye, J Mi, D Fang… - Natural Product …, 2015 - journals.sagepub.com
Three new acylphloroglucinol glycosides, hypericumols A - C, together with fifteen known phenolic derivatives, were isolated from the total phenolic extract of Hypericum japonicum. …
Number of citations: 2 journals.sagepub.com
M Abd Malek, MH Hoang, Y Jia, JH Lee, HJ Jun… - Biochemical and …, 2013 - Elsevier
We demonstrated that ombuin-3-O-β-d-glucopyranoside (ombuine), a flavonoid from Gynostemma pentaphyllum, is a dual agonist for peroxisome proliferator-activated receptors (…
Number of citations: 10 www.sciencedirect.com

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